molecular formula C21H19N3O2 B2558887 3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775399-96-6

3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2558887
CAS No.: 1775399-96-6
M. Wt: 345.402
InChI Key: BQDNMGFXZRSGKS-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a hydroxymethyl group, phenyl groups, and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the hydroxymethyl and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and purification methods is crucial to achieving consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine core or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl groups or the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the phenyl rings or the pyrazolo[1,5-a]pyrazine core.

Scientific Research Applications

3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its photophysical properties can be exploited in the design of fluorescent probes and sensors.

    Biological Studies: The compound can be used as a tool to study cellular processes and molecular interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and its specific mechanism of action further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-15-18-19(17-9-5-2-6-10-17)22-24-14-13-23(21(26)20(18)24)12-11-16-7-3-1-4-8-16/h1-10,13-14,25H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDNMGFXZRSGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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